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Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167 Get Quote

Technical Support Center: GSK805
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with GSK805,

a potent and orally bioavailable RORγt inhibitor. The focus is on addressing potential off-target

effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK805?

A1: GSK805 is an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma

t (RORγt). RORγt is a key transcription factor essential for the differentiation and function of T

helper 17 (Th17) cells. By inhibiting RORγt, GSK805 suppresses the production of pro-

inflammatory cytokines such as Interleukin-17 (IL-17), which are heavily implicated in various

autoimmune and inflammatory diseases.[1][2]

Q2: What are the known on-target effects of GSK805 in cellular and in vivo models?

A2: In preclinical studies, GSK805 has demonstrated several on-target effects consistent with

RORγt inhibition:

Inhibition of Th17 Cell Differentiation: GSK805 effectively inhibits the differentiation of naive

CD4+ T cells into Th17 cells.[1][3]
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Reduced IL-17 Production: Treatment with GSK805 leads to a significant decrease in the

secretion of IL-17 from Th17 cells.[1][4]

Amelioration of Autoimmune Disease Models: GSK805 has shown efficacy in animal models

of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a

model for multiple sclerosis, and in models of colitis.[1][4]

Selective Targeting of Th17 Cells over ILC3s: Studies have shown that transient inhibition of

RORγt with GSK805 can selectively reduce Th17 cell responses while preserving the

function of Group 3 Innate Lymphoid Cells (ILC3s), which are also RORγt-dependent and

important for intestinal immunity.[4]

Q3: My experimental results are inconsistent with the expected phenotype of RORγt inhibition.

Could off-target effects be the cause?

A3: While GSK805 is a potent RORγt inhibitor, it is possible that unexpected experimental

outcomes could be due to off-target effects. Small molecule inhibitors can sometimes interact

with other proteins, such as kinases or other nuclear receptors, leading to unintended biological

consequences. To investigate this, it is recommended to perform a series of validation

experiments as outlined in the troubleshooting guides below.

Q4: I am observing significant cell toxicity at concentrations expected to be selective for RORγt.

What could be the reason?

A4: High levels of cytotoxicity could be due to several factors. The inhibitor may have potent

off-target effects on proteins essential for cell survival. It is crucial to determine the lowest

effective concentration that inhibits RORγt without causing excessive toxicity. Additionally,

ensure that the vehicle (e.g., DMSO) concentration is not contributing to the observed toxicity.

Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes Not
Attributable to RORγt Inhibition
If you observe cellular phenotypes that are not consistent with the known functions of RORγt,

consider the following troubleshooting steps:
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Validate with an Alternative RORγt Inhibitor: Use a structurally different RORγt inhibitor to

see if the same phenotype is produced. If the phenotype is unique to GSK805, it is more

likely to be an off-target effect.

Perform a Rescue Experiment: If possible, transfect cells with a constitutively active form of

a suspected off-target protein to see if the phenotype can be reversed.

Conduct a Kinase Selectivity Profile: Since many inhibitors have off-target effects on kinases,

screening GSK805 against a broad panel of kinases can identify potential off-target

interactions.

Utilize Proteomics Approaches: Techniques like Cellular Thermal Shift Assay (CETSA)

coupled with mass spectrometry can identify proteins that physically interact with GSK805 in

a cellular context.

Issue 2: Discrepancy Between In Vitro Potency and
Cellular Activity
If the in vitro inhibitory concentration (e.g., IC50 in a biochemical assay) of GSK805 does not

correlate with its activity in cellular assays, consider these points:

Cell Permeability: Ensure that GSK805 is effectively entering your cells of interest.

Efflux Pumps: The target cells might express high levels of drug efflux pumps (e.g., P-

glycoprotein) that actively remove the compound. This can be tested by co-administering a

known efflux pump inhibitor.

Compound Stability: Verify the stability of GSK805 in your cell culture medium over the time

course of your experiment.

Data Presentation
Table 1: On-Target Potency of GSK805
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Target Assay Type Value Reference

RORγ Biochemical pIC50 = 8.4 [3]

Th17 Cell

Differentiation
Cellular pIC50 > 8.2 [3]

Table 2: Example Data from a Kinase Selectivity Profile
The following table is a hypothetical representation of data from a kinase selectivity screen to

illustrate how off-target kinase interactions for an inhibitor might be presented. Note: This is not

actual data for GSK805.

Kinase Target % Inhibition @ 1 µM IC50 (nM)

RORγt (On-Target) 98% 40

Kinase A 75% 250

Kinase B 52% 800

Kinase C 15% >10,000

Kinase D 5% >10,000

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of GSK805 by screening it against a large panel of

kinases.

Methodology:

Compound Preparation: Prepare GSK805 at a concentration significantly higher than its on-

target IC50 (e.g., 1 µM).

Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of

hundreds of human kinases.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10882491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10882491/
https://www.benchchem.com/product/b15606167?utm_src=pdf-body
https://www.benchchem.com/product/b15606167?utm_src=pdf-body
https://www.benchchem.com/product/b15606167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Binding Assay: The service will typically perform a competition binding assay where GSK805
competes with a labeled ligand for binding to each kinase in the panel.

Data Analysis: The results are usually provided as a percentage of inhibition for each kinase

at the tested concentration. A "hit" is defined as a kinase that is inhibited above a certain

threshold (e.g., >50% inhibition).

Interpretation: A selective inhibitor will show a high percentage of inhibition for the intended

target and minimal inhibition for other kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the cellular targets of GSK805 by measuring changes in protein thermal

stability upon compound binding.

Methodology:

Cell Culture and Treatment: Culture cells of interest and treat with GSK805 or a vehicle

control for a specified time.

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of

temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein

denaturation.

Cell Lysis: Lyse the cells by freeze-thaw cycles.

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to

pellet the aggregated, denatured proteins.

Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins.

The amount of a specific protein remaining in the soluble fraction at each temperature can

be quantified by Western blotting or mass spectrometry. A shift in the melting curve of a

protein to a higher temperature in the presence of GSK805 indicates a direct interaction.
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Caption: RORγt signaling pathway and the inhibitory action of GSK805.
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Caption: Experimental workflow for identifying potential off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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